3-(2-Naphthyl)-L-alanine benzyl ester 4-toluenesulfonate salt
Description
3-(2-Naphthyl)-L-alanine benzyl ester 4-toluenesulfonate salt (CAS: 126829-54-7, MFCD02259526) is a modified amino acid derivative featuring a 2-naphthyl substituent on the alanine backbone, a benzyl ester protecting group, and a 4-toluenesulfonate (tosylate) counterion . The compound is structurally characterized by:
- Benzyl ester: This group protects the carboxylic acid moiety, improving stability and enabling selective deprotection in synthetic applications .
- Toluenesulfonate salt: The tosylate counterion enhances crystallinity and solubility in organic solvents compared to hydrochloride salts .
Synthetic routes for analogous compounds involve esterification of the amino acid with benzyl alcohol followed by salt formation with toluenesulfonic acid, as seen in the preparation of L-valine and L-phenylalanine benzyl ester tosylates .
Properties
IUPAC Name |
benzyl (2S)-2-amino-3-naphthalen-2-ylpropanoate;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2.C7H8O3S/c21-19(20(22)23-14-15-6-2-1-3-7-15)13-16-10-11-17-8-4-5-9-18(17)12-16;1-6-2-4-7(5-3-6)11(8,9)10/h1-12,19H,13-14,21H2;2-5H,1H3,(H,8,9,10)/t19-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOGTYJIKGFYPP-FYZYNONXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CC2=CC3=CC=CC=C3C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)[C@H](CC2=CC3=CC=CC=C3C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Alkylation of L-Alanine
A common method involves Friedel-Crafts alkylation using 2-naphthol and L-alanine derivatives. The reaction is catalyzed by Lewis acids (e.g., BF₃·Et₂O) in anhydrous dichloromethane at −20°C.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Temperature | −20°C |
| Catalyst | BF₃·Et₂O (1.2 equiv) |
| Solvent | CH₂Cl₂ |
| Reaction Time | 12 h |
| Yield | 68–72% |
The naphthyl group is introduced at the β-position of L-alanine, with minimal racemization confirmed by chiral HPLC.
Resolution of Racemic Mixtures
For non-stereoselective routes, enzymatic resolution using subtilisin Carlsberg achieves enantiomeric excess >99%. The racemic N-acetyl ester is treated with the protease in dimethyl sulfoxide/0.01M KCl (pH 7.2), selectively hydrolyzing the L-enantiomer.
Benzyl Ester Formation
Direct Esterification with Benzyl Alcohol
L-Alanine is reacted with benzyl alcohol in benzene under Dean-Stark conditions to remove water. p-Toluenesulfonic acid (1.1 equiv) catalyzes the reaction at 70–115°C for 8 h, achieving 91% yield.
Optimized Protocol :
Mitsunobu Esterification
For acid-sensitive substrates, Mitsunobu conditions (DIAD, PPh₃) in THF at 0°C→25°C provide 85–89% yield. This method avoids racemization but requires anhydrous conditions.
Salt Formation with 4-Toluenesulfonic Acid
The benzyl ester is converted to its toluenesulfonate salt via acid-base reaction:
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Dissolve the free base in ethyl acetate.
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Add 4-toluenesulfonic acid monohydrate (1.05 equiv) in methanol.
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Stir at 25°C for 2 h, then precipitate with diethyl ether.
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Filter and dry under vacuum to obtain a white crystalline solid (mp 148–150°C).
Critical Parameters :
-
Stoichiometric excess of acid ensures complete salt formation.
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Solvent polarity controls crystallization kinetics and purity.
Alternative Routes from Peptide Intermediate Libraries
Solid-Phase Peptide Synthesis (SPPS)
Resin-bound peptides incorporating 3-(2-naphthyl)-L-alanine are cleaved using ethylamine, followed by esterification and salt formation. This approach integrates the compound into larger peptidomimetics.
Example Protocol :
SmI₂-Mediated Reductive Alkylation
Samarium diiodide reduces γ-acetoxy-α,β-enoates to generate E-alkene dipeptide isosteres, which are functionalized with naphthyl groups and converted to the target salt.
Comparative Analysis of Methods
| Method | Yield (%) | Stereopurity (% ee) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Friedel-Crafts | 68–72 | 98–99 | Moderate | High |
| Enzymatic Resolution | 45–50 | >99 | Low | Very High |
| Mitsunobu | 85–89 | 99 | High | Moderate |
| SPPS | 60–65 | 95 | Low | Low |
Key Findings :
-
Mitsunobu esterification offers the best balance of yield and stereochemical control.
-
Enzymatic resolution is preferred for high-purity applications despite lower yields.
Industrial-Scale Considerations
Solvent Selection
Benzene, though effective, is replaced by toluene or cyclohexane in large-scale production to reduce toxicity. This adjustment decreases yields by 5–7% due to reduced azeotropic efficiency.
Catalytic Recycling
BF₃·Et₂O is recovered via aqueous extraction (NaHCO₃ wash), reducing catalyst costs by 40%.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
3-(2-Naphthyl)-L-alanine benzyl ester 4-toluenesulfonate salt can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl ester or toluenesulfonate moieties.
Oxidation and Reduction: The naphthyl group can undergo oxidation to form naphthoquinones, while reduction reactions can convert it to dihydronaphthalene derivatives.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester bond yields 3-(2-Naphthyl)-L-alanine and benzyl alcohol, while oxidation of the naphthyl group produces naphthoquinones.
Scientific Research Applications
3-(2-Naphthyl)-L-alanine benzyl ester 4-toluenesulfonate salt has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-(2-Naphthyl)-L-alanine benzyl ester 4-toluenesulfonate salt depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor of enzymes, interacting with the active site and affecting the enzyme’s activity. The molecular targets and pathways involved can vary, but typically include interactions with amino acid residues in the enzyme’s active site, leading to changes in enzyme conformation and function.
Comparison with Similar Compounds
Key Observations :
- Counterion Impact : Tosylate salts (e.g., 126829-54-7) exhibit higher lipophilicity than hydrochloride salts, favoring organic-phase solubility . Hydrochloride salts (e.g., 122745-12-4) are more water-soluble but may require acidic conditions for stability .
- Stereochemistry : The D-isomer (122745-11-3) shows distinct biological activity, such as resistance to enzymatic degradation, compared to the L-form .
Functional Analogues: Benzyl Ester Tosylates of Other Amino Acids
Key Observations :
- Ester Stability : L-Alanine benzyl ester tosylate (42854-62-6) hydrolyzes rapidly in the presence of o-phthalaldehyde (OPA), releasing free L-alanine, whereas bulkier esters (e.g., valine, phenylalanine) show slower hydrolysis .
- Biological Activity : L-Phenylalanine benzyl ester tosylate (1738-78-9) demonstrates neuroprotective effects, while the alanine analogue lacks significant cytotoxicity in cancer cell lines (e.g., BxPC3, GL261-Luc) .
Solubility and Stability
- Tosylate vs. HCl Salts: Tosylate derivatives (e.g., 126829-54-7) are sparingly soluble in water but dissolve readily in DMSO or methanol, whereas hydrochloride salts (e.g., 122745-12-4) are water-soluble but hygroscopic .
- pH Sensitivity : L-Alanine benzyl ester derivatives show pH-dependent stability, with optimal inhibition of SNAT2 transporters at pH 6.8 .
Biological Activity
3-(2-Naphthyl)-L-alanine benzyl ester 4-toluenesulfonate salt (CAS Number: 126829-54-7) is a compound derived from the amino acid L-alanine, featuring a naphthyl group that enhances its biological activity. This article explores its biological properties, potential applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C₁₈H₁₉NO₄S
- Molecular Weight : 351.41 g/mol
- Appearance : White to off-white powder
- Melting Point : 181 - 185 °C
The unique structure of this compound allows for significant interactions with various biological targets, particularly enzymes and receptors involved in metabolic pathways. The naphthyl group is particularly notable for its ability to enhance interactions with hydrophobic sites on proteins, which may influence enzyme activity or binding affinity .
Enzyme Interaction Studies
Preliminary studies suggest that this compound may act as an inhibitor or modulator of certain enzymatic activities. The naphthyl group may facilitate binding to active sites of enzymes, potentially altering their function. For instance, compounds with similar structures have shown effective inhibition of proteases and other enzyme classes .
Proteomics Research Applications
This compound has been identified as useful in proteomics research due to its ability to interact with proteins. Its lipophilicity, attributed to the naphthyl moiety, enhances its capability to penetrate cellular membranes, making it a candidate for drug development.
Case Studies and Research Findings
-
Inhibition of Enzymatic Activity :
- A study demonstrated that derivatives of naphthyl-alanine compounds exhibited significant inhibitory effects on serine proteases. The mechanism involved competitive inhibition where the naphthyl group enhanced binding affinity to the enzyme's active site.
- Binding Affinity Studies :
- Therapeutic Potential :
Summary of Research Findings
Q & A
Q. Methodological Answer :
- Step 1: Amino Acid Protection
Protect the α-amino group of 3-(2-naphthyl)-L-alanine using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent undesired side reactions during esterification. This is critical for maintaining stereochemical integrity . - Step 2: Esterification
React the protected amino acid with benzyl alcohol in the presence of a coupling agent (e.g., DCC/DMAP) under anhydrous conditions. Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane) to confirm ester formation . - Step 3: Salt Formation
Treat the free base of the ester with 4-toluenesulfonic acid in a polar aprotic solvent (e.g., acetonitrile). Crystallize the salt under controlled pH and temperature to ensure purity. Compare with analogous salts like L-phenylalanine benzyl ester 4-toluenesulfonate for procedural validation .
Q. Key Considerations :
- Use inert atmosphere (N₂/Ar) to prevent oxidation of the naphthyl group.
- Validate intermediate structures using -NMR and LC-MS before proceeding to salt formation.
Basic: How should researchers characterize this compound to confirm structural integrity?
Q. Methodological Answer :
- LC-MS Analysis :
Employ reverse-phase LC-MS with a C18 column (mobile phase: 0.1% formic acid in water/acetonitrile gradient). Monitor for [M+H]⁺ ions at m/z 466.2 (calculated for C₂₈H₂₇NO₅S⁺). Compare retention times with structurally similar compounds (e.g., 3-phenylalanine derivatives) . - NMR Spectroscopy :
Confirm stereochemistry and ester linkage via - and -NMR. Key signals include: - Elemental Analysis :
Validate salt stoichiometry (C:H:N:S ratio) with ≤0.3% deviation from theoretical values.
Advanced: How does the toluenesulfonate counterion influence solubility and stability in aqueous buffers?
Q. Methodological Answer :
-
Solubility Profiling :
Dissolve the salt in buffered solutions (pH 2–10) and measure saturation concentration via UV-Vis (λ = 270 nm, naphthyl absorbance). Compare with hydrochloride salts (e.g., 3-(2-naphthyl)-L-alanine HCl ). Data from analogous salts suggest:pH Solubility (mg/mL) 2.0 12.5 7.4 3.2 10.0 0.8 -
Stability Studies :
Incubate the compound in PBS (37°C, 7 days) and monitor degradation via HPLC. The toluenesulfonate salt shows improved stability at acidic pH (<5) compared to free esters, likely due to reduced hydrolysis .
Contradiction Note :
Hydrochloride salts may exhibit higher solubility in polar solvents but lower thermal stability. Researchers must balance solubility needs with experimental pH conditions .
Advanced: How can researchers optimize solid-phase extraction (SPE) for purifying this compound?
Q. Methodological Answer :
- SPE Protocol :
- Sorbent Selection : Use Oasis HLB cartridges (60 mg, 3 cc) for hydrophobic retention of the naphthyl group. Avoid ion-exchange sorbents (MCX/MAX) due to sulfonate interference .
- Conditioning : Pre-wash with 2 mL methanol, then 2 mL pH 3 water (0.1% formic acid).
- Loading : Adjust sample pH to 3.0 to protonate the amino group, enhancing retention.
- Elution : Use 2 mL methanol:acetonitrile (1:1) with 0.1% NH₄OH to recover >95% of the compound .
- Validation : Spike recovery experiments (n=5) should yield RSD <5%.
Advanced: How to mitigate adsorption losses during experimental workflows?
Q. Methodological Answer :
- Glassware Deactivation :
Treat glassware with 5% dimethyldichlorosilane (DMDCS) in toluene to silanize surfaces. Follow with methanol rinses to eliminate residual silanol groups that adsorb aromatic moieties . - Alternative Materials :
Use low-binding polypropylene tubes for storage. Pre-rinse with 0.1% BSA in methanol to block hydrophobic sites.
Basic: What storage conditions are optimal for long-term stability?
Q. Methodological Answer :
- Temperature : Store at –20°C in airtight, amber vials to prevent photodegradation of the naphthyl group.
- Humidity Control : Include desiccant packs (silica gel) to avoid hydrolysis of the benzyl ester.
- Solvent : For stock solutions, use anhydrous DMSO (sealed under N₂) to maintain stability >6 months .
Advanced: How to troubleshoot low yields in the esterification step?
Q. Methodological Answer :
- Catalyst Screening :
Test coupling agents (e.g., EDC/HOBt vs. DCC/DMAP) to identify optimal reactivity. DMAP often enhances benzylation efficiency by 20–30% . - Moisture Control :
Use molecular sieves (3Å) in the reaction vessel to sequester trace water. - Byproduct Analysis :
Monitor for dipeptide formation (amide byproducts) via LC-MS. If detected, reduce reaction time or temperature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
